4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile is a synthetic compound classified as a member of the triazole family. It is notable for its biological activity, primarily functioning as an aromatase inhibitor, which is significant in the treatment of hormone-sensitive cancers. The compound has gained attention in pharmaceutical research due to its potential applications in oncology and other therapeutic areas.
Source: The compound can be synthesized from 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, which serves as an important intermediate in its production .
Classification: In terms of chemical classification, it falls under the category of organic compounds and more specifically as a nitrile derivative. Its systematic name reflects its structural components, including the triazole moiety and dibenzonitrile framework.
The synthesis of 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile typically involves a multi-step process where 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is used as an intermediate. The general method includes:
The molecular formula for 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile is , which indicates it contains 17 carbon atoms, 11 hydrogen atoms, and 5 nitrogen atoms.
The chemical reactivity of 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile primarily revolves around its role as an aromatase inhibitor. Aromatase inhibitors block the conversion of androgens to estrogens by inhibiting the enzyme aromatase. This mechanism is particularly relevant in hormone-dependent cancers such as breast cancer.
The compound can undergo various reactions typical for nitriles and triazoles:
These reactions can be exploited for further functionalization or modification of the compound for specific applications.
The mechanism by which 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile exerts its biological effects involves:
This mechanism underscores its potential utility in treating hormone-sensitive cancers.
Relevant data indicates that these properties are crucial for determining appropriate handling and storage conditions for laboratory use.
The primary application of 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile lies in pharmaceutical research as an aromatase inhibitor. Its potential uses include:
This compound represents a significant area of interest within medicinal chemistry due to its targeted action and therapeutic potential.
4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile is a heterocyclic organic compound systematically named as 4-[(4-cyanophenyl)-(1H-1,3,4-triazol-1-yl)methyl]benzonitrile. Its molecular formula is C₁₇H₁₁N₅, with a molecular weight of 285.30 g/mol [1] [4] [7]. The structure features a central carbon atom linked to two para-cyanophenyl groups and a 1H-1,3,4-triazole ring, distinguishing it from the 1,2,4-triazole isomer in letrozole [4] [7]. Key identifiers include:
Structural Features Table:
Feature | Description |
---|---|
Core Heterocycle | 1H-1,3,4-Triazole ring |
Substituents | Two benzonitrile groups at C4 positions |
Functional Groups | Nitrile (–C≡N), triazole N-atoms |
Molecular Symmetry | Asymmetric due to triazole orientation |
This compound exemplifies strategic molecular design in triazole-based drugs, where nitrogen-rich heterocycles enable targeted enzyme inhibition through coordination bonds [5] [7].
The compound gained significance as a synthetic intermediate during the optimization of third-generation aromatase inhibitors (AIs). Research in the 1980s–1990s revealed that benzyl-triazole derivatives exhibited potent aromatase inhibition, spurring Novartis to develop letrozole (a 1,2,4-triazole analog) [3]. 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile emerged during structure-activity relationship (SAR) studies, where modifications to the triazole ring system were explored to enhance binding affinity and metabolic stability [3] [5].
Patents disclose its role in letrozole synthesis, particularly in resolving isomeric impurities. For example, U.S. Patent US20090270633A1 describes processes using cesium carbonate to minimize the formation of undesired 1,2,4-triazole isomers during intermediate preparation [5]. This precision was crucial for commercial-scale production, as even minor impurities could impact drug efficacy and safety profiles.
As a structural analog of letrozole, this compound contributes to oncology research in two primary ways:
It aids in elucidating the pharmacophore requirements for aromatase binding. Letrozole (the therapeutic analog) achieves near-complete (>99%) suppression of estrogen synthesis in postmenopausal women by competitively binding aromatase’s heme group [3] [8]. Comparative studies show that triazole configuration influences potency; letrozole (1,2,4-triazole) exhibits 10–30× greater inhibition than earlier AIs in cellular assays [3].
Aromatase Inhibitor Potency Comparison:
Inhibitor | IC₅₀ (nM) in Human Placental Microsomes | Relative Potency (Letrozole = 1) |
---|---|---|
Letrozole | 2 | 1 |
Anastrozole | 8 | 0.25 |
Exemestane | 15 | 0.13 |
4-OHA (Formestane) | 30 | 0.07 |
Aminoglutethimide | 20,000 | 0.0001 |
Source: Adapted from [3]
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4